7-Bromo-3-ethyl-5-methyl-1H-indole
Overview
Description
7-Bromo-3-ethyl-5-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a bromine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 5th position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methylindole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethyl-5-methyl-1H-indole: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones.
Reduction Reactions: The compound can undergo reduction to form corresponding indolines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 7-amino-3-ethyl-5-methyl-1H-indole or 7-thio-3-ethyl-5-methyl-1H-indole.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Scientific Research Applications
7-Bromo-3-ethyl-5-methyl-1H-indole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethyl-5-methyl-1H-indole involves its interaction with various molecular targets. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological receptors. The indole ring structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
7-Bromo-3-ethyl-5-methyl-1H-indole: can be compared with other indole derivatives such as:
3-Ethyl-5-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoindole: Lacks the ethyl and methyl groups, affecting its chemical properties and applications.
5-Methylindole: Lacks both the bromine and ethyl groups, leading to variations in its chemical behavior and uses
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-bromo-3-ethyl-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKXWJNZIMKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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